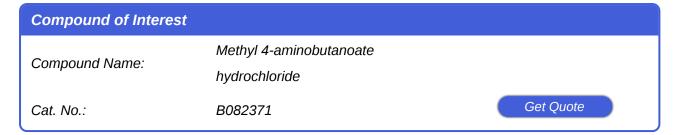


Methyl 4-aminobutanoate hydrochloride: A Technical Guide

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CAS Number: 13031-60-2

This technical guide provides a comprehensive overview of **Methyl 4-aminobutanoate hydrochloride**, a key reagent in neuroscience research and a derivative of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and its role within the GABAergic signaling pathway.

Chemical and Physical Properties

Methyl 4-aminobutanoate hydrochloride is the methyl ester of GABA, presented as a hydrochloride salt.[1] It is a white to off-white crystalline solid.[3][4] Key quantitative data are summarized in the table below for easy reference and comparison.



Property	Value	Source
Molecular Formula	C5H12CINO2	[5]
Molecular Weight	153.61 g/mol	[1]
Melting Point	120-125 °C	[5][6]
Boiling Point	164.8 °C at 760 mmHg	[5][6]
Flash Point	38.7 °C	[5][6]
Vapor Pressure	1.93 mmHg at 25°C	[5][6]
Solubility	Soluble in DMSO (30 mg/mL)	[1]
Purity	≥98.0%	[7][8]

Experimental Protocols Synthesis of Methyl 4-aminobutanoate hydrochloride

Two common methods for the synthesis of **Methyl 4-aminobutanoate hydrochloride** are presented below.

Method 1: Fischer Esterification with Anhydrous HCI[9]

This method involves the direct esterification of 4-aminobutyric acid with methanol, using anhydrous hydrogen chloride as both a catalyst and a source of the hydrochloride salt.

Materials:

- 4-aminobutyric acid (GABA)
- Methanol (anhydrous)
- Anhydrous Hydrogen Chloride (gas)
- Ice bath

Procedure:



- Suspend 4-aminobutyric acid (0.2 mole) in anhydrous methanol (200 ml) at room temperature.
- Slowly bubble anhydrous HCl gas into the mixture. The reaction is exothermic and will warm to a gentle reflux.
- Once reflux begins, place the reaction mixture in an ice bath to cool.
- Continue bubbling HCl for an additional 5 minutes after cooling.
- Place the reaction under a nitrogen atmosphere and reflux for 17 hours.
- Evaporate the solvent in vacuo to obtain the crude product as a white solid.
- The product can be used in the next step without further purification.[9]

Method 2: Thionyl Chloride Esterification[3]

This alternative method utilizes thionyl chloride for the esterification process.

Materials:

- gamma-aminobutyric acid (GABA)
- Methanol
- Thionyl chloride
- Ice bath

Procedure:

- Dissolve gamma-aminobutyric acid (10 mmol) in methanol (20 mL) under ice bath conditions.
- Slowly add thionyl chloride (20 mmol) dropwise to the solution.
- Stir the reaction mixture at room temperature for approximately 2 hours.



• Remove the solvent by rotary evaporation to yield the final product as a white solid.

Analytical Characterization

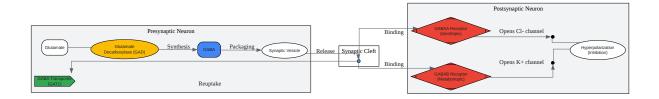
The identity and purity of the synthesized **Methyl 4-aminobutanoate hydrochloride** can be confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for structural elucidation. The expected signals for Methyl 4-aminobutanoate
 hydrochloride in D2O are: δ 3.46 (s, 3H), 2.79 (t, J = 7.6 Hz, 2H), 2.28 (t, J = 7.3 Hz, 2H), 1.77-1.67 (m, 2H).[3]
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight. The expected value for the [M + H-HCl]+ ion is m/z 118.1.[3]
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule.

Signaling Pathway and Biological Role

Methyl 4-aminobutanoate hydrochloride serves as a precursor to GABA, the primary inhibitory neurotransmitter in the mature mammalian central nervous system (CNS).[2][10] GABA plays a crucial role in reducing neuronal excitability by binding to its receptors, primarily GABAA and GABAB receptors.[11]





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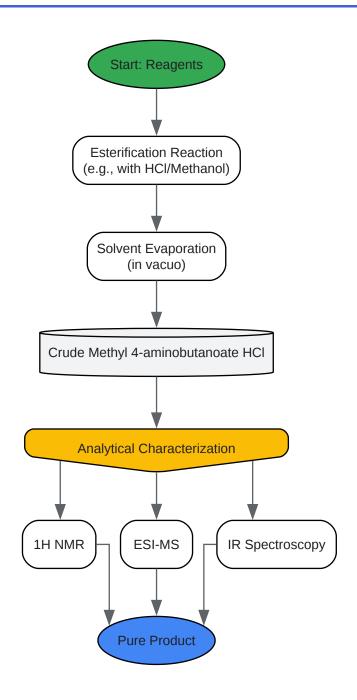
Caption: Overview of the GABAergic signaling pathway.

The binding of GABA to GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (CI-), causing hyperpolarization of the postsynaptic neuron and making it less likely to fire an action potential.[11] GABAB receptors are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels (K+), also resulting in hyperpolarization.[11]

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of **Methyl 4-aminobutanoate hydrochloride**.





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